Product packaging for D-Phenylalanyl-L-phenylalanine(Cat. No.:CAS No. 2577-22-2)

D-Phenylalanyl-L-phenylalanine

Cat. No.: B14755844
CAS No.: 2577-22-2
M. Wt: 312.4 g/mol
InChI Key: GKZIWHRNKRBEOH-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phenylalanyl-L-phenylalanine (H-D Phe-L Phe-OH), identified as a heterochiral dipeptide, is a research chemical of significant interest in oncology and cell biology. Its primary research value lies in its function as a potent inducer of the metastatic suppressor protein NM23H1 . Studies demonstrate that this compound can significantly abrogate the migration, invasion, and metastatic potential of cancer cells by targeting major epithelial-to-mesenchymal transition (EMT)-associated genes . The anti-invasive effect of this compound is directly correlated with NM23H1 expression and operates through a mechanism that involves the elevation and nuclear localization of the tumor suppressor p53 in wild-type cells . Notably, the antimetastatic potential of this dipeptide is mediated through NM23H1 and is effective irrespective of the p53 status of the cell, making it a compelling subject for studying cancer with p53 mutations . In vivo efficacy has been observed in mouse models, where treatment led to decreased tumor volume and suppression of metastasis . This combination of properties makes this compound a valuable tool for researchers investigating novel pathways in cancer metastasis, the biology of NM23H1, and the development of potential therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O3 B14755844 D-Phenylalanyl-L-phenylalanine CAS No. 2577-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2577-22-2

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m1/s1

InChI Key

GKZIWHRNKRBEOH-CVEARBPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

Synthesis Methodologies for D Phenylalanyl L Phenylalanine and Its Derivatives

Principles of Peptide Bond Formation in Heterochiral Dipeptides

The formation of a peptide bond is fundamentally a condensation reaction involving the carboxyl group of one amino acid and the amino group of another. khanacademy.orgyoutube.com This process, which results in the elimination of a water molecule, requires activation of the carboxylic acid to facilitate nucleophilic attack by the amino group. youtube.comkhanacademy.org While the basic mechanism is the same for both homochiral and heterochiral peptides, the stereochemical arrangement in heterochiral dipeptides, like D-Phe-L-Phe, can influence the spatial orientation and subsequent properties of the resulting molecule. nih.gov

The chirality of the constituent amino acids dictates the three-dimensional structure of the dipeptide. In heterochiral dipeptides, the side chains of the adjacent D- and L-amino acids are positioned on opposite sides of the peptide backbone. This contrasts with homochiral peptides where the side chains are on the same side. This difference in spatial orientation can lead to distinct intramolecular interactions and packing arrangements in the solid state. nih.gov Studies on diphenylalanine (FF) and its chiral derivatives have shown that heterochirality can lead to different mechanical and thermal stabilities in self-assembled structures compared to their homochiral counterparts. nih.gov The formation of the peptide bond itself is an energetically demanding process, and computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics and kinetics of this reaction, highlighting the influence of solvent media on the reaction pathway. nih.gov

Chemoenzymatic and Enzymatic Approaches for Dipeptide Synthesis

Enzymatic and chemoenzymatic methods offer significant advantages for peptide synthesis, most notably high stereoselectivity and mild reaction conditions, which minimize the risk of racemization and eliminate the need for extensive protecting group strategies common in purely chemical synthesis. nih.govinternationalscholarsjournals.comnih.gov These approaches often utilize hydrolases, such as proteases and lipases, in reverse, to catalyze the formation of peptide bonds. nih.govresearchgate.net The choice of enzyme, substrates (often amino acid esters), and reaction medium (such as organic solvents or frozen aqueous media) are critical factors for optimizing the yield and purity of the desired dipeptide. nih.govasm.org

For the synthesis of phenylalanyl-phenylalanine, aminopeptidases have been shown to be effective. For instance, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) successfully catalyzed the synthesis of phenylalanyl-phenylalanine methyl ester in 98% methanol, using free phenylalanine as the acyl donor. asm.org This demonstrates the potential of enzymatic methods for creating dipeptides from simple, non-protected amino acid derivatives.

Enzyme ClassExample EnzymeTypical SubstratesKey Advantages
Proteases Chymotrypsin, Papain, ThermolysinN-protected amino acids, Amino acid estersHigh stereospecificity, mild conditions. internationalscholarsjournals.comasm.org
Lipases Various microbial lipasesAmino acid estersBroad substrate scope, can function in organic solvents. internationalscholarsjournals.comresearchgate.net
Aminopeptidases SSAPFree amino acids, Amino acid estersCan use non-N-protected acyl donors. asm.org

Utilization of Phenylalanine Ammonia (B1221849) Lyases (PALs) for Enantiomeric Control

Phenylalanine ammonia lyases (PALs) are enzymes that typically catalyze the deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. nih.govnih.gov However, under high concentrations of ammonia, this reaction is reversible, providing a powerful tool for the enantioselective synthesis of L-phenylalanine and its analogues. nih.govmanchester.ac.uk

While PALs are highly specific for the L-enantiomer, their application in producing D-phenylalanine derivatives is less direct but critically important. The synthesis of D-amino acids can be achieved through a "MIO-independent" pathway that has been observed in PALs, which proceeds in a non-stereoselective manner, generating both L- and D-phenylalanine derivatives. nih.govmanchester.ac.uk More strategically, PALs are used in multi-enzyme cascade reactions. By coupling the PAL-catalyzed amination of a cinnamic acid derivative with a subsequent deracemization step, one can selectively produce the desired D-enantiomer. nih.gov Protein engineering and directed evolution have also been employed to create PAL variants with altered substrate specificity and enhanced activity, broadening the scope of accessible non-natural amino acids. nih.govresearchgate.net

Strategies for Deracemization in D-Phenylalanine Derivative Production

The production of enantiomerically pure D-phenylalanine is a crucial prerequisite for the synthesis of D-Phe-L-Phe. Deracemization strategies are employed to convert a racemic mixture of phenylalanine derivatives into a single, desired enantiomer. A prominent method is the chemoenzymatic cascade process. nih.gov

One such cascade involves coupling the amination of a cinnamic acid by a PAL with a deracemization system. nih.gov This system can use an L-amino acid deaminase (LAAD) to selectively oxidize the unwanted L-enantiomer to the corresponding α-keto acid. This intermediate can then be non-selectively reduced back to the racemic amino acid, allowing for a dynamic kinetic resolution where the L-enantiomer is continuously recycled and converted into the desired D-enantiomer. nih.govresearchgate.net This approach has successfully produced various substituted D-phenylalanines with high yield and excellent optical purity. nih.gov

Another approach involves the asymmetric transformation of L-phenylalanine. This can be achieved by reacting L-phenylalanine with D-tartaric acid in the presence of an aldehyde catalyst, leading to the precipitation of D-tartaric acid · D-phenylalanine salt. google.com

Table: Chemoenzymatic Deracemization of p-Nitrophenylalanine nih.gov

System Components Product Conversion (%) Enantiomeric Excess (ee %)

This table illustrates the effectiveness of a one-pot cascade reaction combining PAL amination with a chemoenzymatic deracemization based on stereoselective oxidation and nonselective reduction to produce a D-phenylalanine derivative.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SPPS) was the original method for creating peptides before the advent of solid-phase techniques. springernature.com It remains a valuable method, particularly for large-scale synthesis or for peptides with structures that are difficult to assemble on a solid support. springernature.com The synthesis of a dipeptide like D-Phe-L-Phe in solution involves a series of protection, coupling, and deprotection steps. youtube.comyoutube.com

The general strategy involves:

Protection: The amino group of the N-terminal amino acid (D-Phenylalanine) and the carboxyl group of the C-terminal amino acid (L-Phenylalanine) are protected with temporary blocking groups (e.g., Boc or Z for the amino group; methyl or benzyl (B1604629) ester for the carboxyl group) to prevent unwanted side reactions. youtube.comyoutube.com

Coupling: The unprotected carboxyl group of the D-Phe derivative is activated using a coupling reagent (e.g., TBTU, DCC) and then reacted with the unprotected amino group of the L-Phe derivative to form the peptide bond. nih.gov

Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final product.

A technique known as Group-Assisted Purification (GAP) chemistry has been developed to simplify the purification process in solution-phase synthesis, avoiding the need for chromatography by using a purification-assisting auxiliary group that can be easily removed and recovered. nih.govrsc.org

Control and Assessment of Stereochemical Purity During Synthesis

Ensuring the stereochemical integrity of the final dipeptide is critical. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur at various stages, particularly during the activation of the carboxylic acid for coupling. nih.gov The choice of coupling reagents and reaction conditions is therefore crucial to minimize this risk.

The stereochemical purity of the synthesized D-Phenylalanyl-L-phenylalanine must be rigorously assessed. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers and diastereomers. Specialized chiral stationary phases (CSPs) are used that interact differently with the stereoisomers, leading to different retention times. chiraltech.com

Gas Chromatography (GC): After appropriate derivatization to make the dipeptides volatile, GC on a chiral column can be used to determine chiral purity. nih.gov GC-mass spectrometry (GC-MS) provides both separation and structural confirmation. nih.gov

Marfey's Method: This technique involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized with a chiral reagent (like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). The resulting diastereomers can be separated and quantified using standard reversed-phase HPLC, allowing for the determination of the D/L ratio for each amino acid. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine purity checks, NMR using chiral solvating agents or chiral derivatizing agents can also be used to distinguish between enantiomers.

These methods are essential not only for final product analysis but also for optimizing synthesis protocols to prevent racemization. nih.gov For instance, studies on aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) have shown that racemization rates are highly dependent on pH and temperature. nih.gov

Conformational Landscape and Intramolecular Interactions of D Phenylalanyl L Phenylalanine

Theoretical and Computational Analyses of Dipeptide Conformations

Computational chemistry offers powerful tools to explore the vast conformational space of molecules and to identify their most stable structures. For D-Phenylalanyl-L-phenylalanine, these methods provide invaluable insights into the intramolecular forces that govern its three-dimensional architecture.

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio)

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in accurately predicting the electronic structure and energy of different molecular conformations. nih.gov These first-principles calculations have been extensively used to study the conformations of L-phenylalanine and its derivatives. nih.govrsc.org For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or larger, can be used to optimize the geometry of various potential conformers and to calculate their relative energies. researchgate.net

These calculations take into account the subtle interplay of various non-covalent interactions, including hydrogen bonds between the amide proton and carbonyl oxygen, as well as π-π stacking and CH-π interactions involving the phenyl rings of the two residues. nih.gov The heterochiral (D-L) configuration is expected to significantly influence the preferred orientation of the phenyl side chains relative to each other and to the peptide backbone, compared to its homochiral (L-L or D-D) counterparts.

Exploration of Potential Energy Surfaces and Minimum Energy Structures

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric parameters, such as torsion angles (phi, psi, and chi). researchgate.net By systematically scanning these angles, a multidimensional PES can be generated, revealing the landscape of possible conformations. The minima on this surface correspond to stable, low-energy structures of the dipeptide. researchgate.net

For this compound, the exploration of the PES would identify various local and global energy minima. These stable structures would differ in their backbone torsion angles (φ and ψ) and the rotational state (rotamers) of their phenyl side chains (χ1 and χ2). The relative energies of these minima, corrected for zero-point vibrational energy, provide an estimate of their populations at a given temperature. Studies on similar dipeptides have shown that even small changes in stereochemistry can lead to significant alterations in the PES and the relative stability of conformers. nih.gov

Analysis of Preferred Rotamers and Backbone Conformations

The peptide backbone conformation is characterized by the Ramachandran angles, φ and ψ. For dipeptides, these angles determine whether the backbone adopts an extended (β-strand like), folded, or turn-like structure. nih.gov In heterochiral dipeptides, the stereochemical constraints can lead to unique backbone conformations that are less common in homochiral peptides. Theoretical calculations for this compound would likely reveal a preference for specific regions of the Ramachandran plot, influenced by the need to accommodate the bulky phenyl groups in a sterically favorable manner while maximizing stabilizing intramolecular interactions.

Spectroscopic Probes of Molecular Conformation in Solution

While computational methods provide a theoretical framework for understanding molecular conformation, spectroscopic techniques offer experimental validation and insights into the dynamic nature of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. utoronto.ca For this compound, ¹H and ¹³C NMR spectroscopy can provide a wealth of information about its conformational preferences.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment. Variations in chemical shifts can indicate the presence of different conformers in equilibrium. nih.gov For instance, the upfield or downfield shifts of the aromatic protons can provide evidence for the proximity and orientation of the two phenyl rings. documentsdelivered.com

Coupling Constants: Three-bond scalar coupling constants (³J-couplings), particularly the ³J(HNHα) coupling constant, are related to the dihedral angle φ through the Karplus equation. Measuring these couplings can provide quantitative information about the backbone conformation. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) NMR experiments can also be employed to study the self-assembly behavior of the dipeptide by measuring changes in the diffusion coefficient as a function of concentration. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Phenylalanine Residues in Peptides (in ppm) This table provides general chemical shift ranges. Specific values for this compound would require experimental measurement.

ProtonTypical Chemical Shift Range (ppm)
Amide NH7.5 - 8.5
α-CH4.0 - 5.0
β-CH₂2.8 - 3.5
Aromatic CH7.0 - 7.5

Data inferred from general knowledge of peptide NMR and studies on related phenylalanine-containing peptides. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Structure Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an exceptionally sensitive technique for probing the chiral structure of molecules, including the secondary structure of peptides and proteins. nih.gov

For this compound, the CD spectrum is expected to be a unique signature of its specific three-dimensional conformation in solution. The electronic transitions of the peptide bond and the aromatic chromophores of the phenyl rings contribute to the CD spectrum. The opposite chirality of the two amino acid residues will result in a complex CD spectrum that is distinct from that of the homochiral L-Phe-L-Phe or D-Phe-D-Phe dipeptides. researchgate.netresearchgate.net

The CD spectra of L- and D-phenylalanine show approximately equal but opposite signals. researchgate.net Therefore, the CD spectrum of the D-L dipeptide will reflect the conformational preferences that arise from the unique interactions between the two chiral centers. Changes in the CD spectrum as a function of solvent or temperature can provide insights into conformational changes and the stability of the predominant structures. researchgate.net Analysis of the CD bands in the far-UV region (around 190-240 nm) can provide information about the peptide backbone conformation, while the near-UV region (around 250-290 nm) is sensitive to the environment of the aromatic side chains.

Interplay of Non-Covalent Interactions Governing Conformation

The conformation of this compound is not static but rather exists as a dynamic equilibrium of various low-energy structures. The preferred conformations are governed by a delicate balance of attractive and repulsive forces within the molecule. Theoretical calculations on a closely related derivative, Fmoc-D-Phe-L-Phe-OFm (where Fmoc is 9-fluorenylmethoxycarbonyl and OFm is 9-fluorenylmethyl ester), have provided significant insights into these interactions. upc.edu

Intra-molecular Hydrogen Bonding Network Analysis

Intramolecular hydrogen bonds are crucial in stabilizing specific conformations of peptides. In this compound, the peptide backbone provides both hydrogen bond donors (N-H groups) and acceptors (C=O groups). The formation of these bonds can lead to folded or extended structures.

Computational studies on the Fmoc-D-Phe-L-Phe-OFm derivative revealed that the most stable conformation is a fully-extended arrangement. This extended structure is stabilized by two intramolecular hydrogen bonds that form five-membered rings, often referred to as C5 hydrogen bonds. upc.edu This type of hydrogen bond involves the interaction between the N-H of one amino acid residue and the C=O of the same residue.

The stability of different conformations can be influenced by the solvent environment. However, gas-phase studies and calculations in non-polar solvents are particularly useful for isolating and understanding the intrinsic intramolecular forces. nih.gov For dipeptides in general, the backbone conformational preferences are known to vary significantly, and these preferences are similar to those observed in larger peptides and proteins. nih.gov

Interaction Type Description Stabilizing Effect
C5 Hydrogen BondN-H of a residue and the C=O of the same residueStabilizes extended conformations

This table summarizes the key intramolecular hydrogen bond observed in theoretical studies of a D-Phe-L-Phe derivative.

Aromatic π-π Stacking Effects on Dipeptide Geometry

There are several geometries for π-π stacking, including face-to-face, parallel-displaced (offset), and T-shaped (edge-to-face). nih.gov In the case of the Fmoc-D-Phe-L-Phe-OFm derivative, theoretical calculations have shown that in certain arrangements, such as the head-to-tail (HT) packing of pre-formed antiparallel β-sheets, a hydrophobic core is formed which includes π-π stacking interactions between the Fmoc groups of adjacent molecules. upc.edu While this is an intermolecular interaction, it highlights the propensity of the aromatic moieties to engage in such stabilizing contacts.

The competition between stacked and T-shaped geometries is a known factor in the conformation of phenylalanine-containing peptides. nih.gov The relative orientation of the phenyl rings will depend on a balance between maximizing attractive electrostatic interactions and minimizing steric repulsion. For phenylalanine-phenylalanine interactions within proteins, electrostatically attractive geometries are almost exclusively observed. nih.gov

Stacking Geometry Description Energetic Favorability
Face-to-FaceRings are parallel and directly on top of each otherGenerally unfavorable due to electrostatic repulsion
Parallel-DisplacedRings are parallel but offset from one anotherFavorable
T-shaped (Edge-to-Face)The edge of one ring points towards the face of the otherFavorable

This table outlines the common geometries for π-π stacking interactions relevant to the phenyl rings in this compound.

Self Assembly Mechanisms and Supramolecular Architectures of D Phenylalanyl L Phenylalanine

Fundamental Driving Forces for Aromatic Dipeptide Self-Assembly

The spontaneous organization of aromatic dipeptides like D-Phe-L-Phe into ordered supramolecular structures is propelled by a combination of non-covalent interactions. These forces, though individually weak, collectively provide the thermodynamic impetus for the assembly process. rsc.org

Role of Hydrophobic Interactions and π-π Stacking

A primary driver for the self-assembly of aromatic dipeptides is the interplay of hydrophobic interactions and π-π stacking. nih.govfrontiersin.org The phenyl side chains of the phenylalanine residues are inherently hydrophobic and tend to minimize their contact with aqueous environments. rsc.orgacs.org This hydrophobic effect forces the peptide molecules to aggregate.

Simultaneously, the aromatic phenyl rings engage in π-π stacking, a non-covalent interaction between the electron clouds of adjacent aromatic rings. nih.govacs.org This stacking provides both energetic stabilization and a degree of order and directionality to the assembly process. nih.gov The combination of these forces is a key factor in the formation of stable, ordered nanostructures. researchgate.netnih.gov The incorporation of additional aromatic moieties, such as a fluorenylmethyloxycarbonyl (Fmoc) group, can further enhance these π-stacking and hydrophobic interactions, promoting rapid self-assembly. researchgate.net

Contribution of Electrostatic and Van der Waals Interactions

Alongside hydrophobic and aromatic interactions, electrostatic forces and Van der Waals interactions play a crucial role in the self-assembly of dipeptides. nih.govoup.com Electrostatic interactions can be both attractive and repulsive, and their net effect is highly dependent on the specific peptide sequence, the charge state of the terminal groups, and the surrounding environment, such as pH. mdpi.comresearchgate.net The head-to-tail hydrogen bonding between the protonated N-terminus (-NH3+) and the deprotonated C-terminus (-COO⁻) of the peptide backbone is a significant contributor to the stability of the assembled structures. oup.com

Influence of Stereochemistry on Self-Assembly Pathways and Morphology

The stereochemistry of the constituent amino acids is a critical determinant in the self-assembly of dipeptides, profoundly influencing the resulting structures and their properties. The use of heterochiral sequences, containing both D- and L-amino acids, offers a powerful strategy for creating unique and robust supramolecular architectures. unityfvg.it

Comparative Studies of Heterochiral vs. Homochiral Dipeptide Assembly

Comparative studies have revealed significant differences in the self-assembly behavior of heterochiral dipeptides, such as D-Phe-L-Phe, and their homochiral counterparts (L-Phe-L-Phe or D-Phe-D-Phe). Homochiral peptides often form more robust and uniform nanofibrous structures. nih.gov For instance, some homochiral cyclodipeptides have been observed to form hydrogels in specific solvents, while their heterochiral equivalents tend to form precipitates under the same conditions. nih.gov This difference is attributed to the distinct spatial arrangement of the side chains. In homochiral dipeptides, the side chains can orient on the same side, creating an amphipathic structure that facilitates gelation. bham.ac.uk In contrast, the side chains in heterochiral dipeptides often point in opposite directions, hindering the formation of such segregated hydrophilic and hydrophobic regions. nih.govbham.ac.uk

However, in some cases, heterochirality can promote self-assembly where the homochiral equivalent does not. frontiersin.org The introduction of a D-amino acid can induce specific conformations, such as turns, that are favorable for self-organization. researchgate.netacs.org

Comparison of Self-Assembly Behavior: Heterochiral vs. Homochiral Dipeptides
Dipeptide TypeKey Stereochemical FeatureTypical Self-Assembly OutcomeUnderlying ReasonReference
Homochiral (e.g., L-Phe-L-Phe)Side chains orient on the same side of the peptide backbone.Can form robust, uniform nanofibrous hydrogels in suitable solvents.Creates an amphipathic structure, facilitating organized assembly. nih.govnih.govbham.ac.uk
Heterochiral (e.g., D-Phe-L-Phe)Side chains often orient on opposite sides of the peptide backbone.May form precipitates or different nanostructures (e.g., nanofibrils leading to transparent hydrogels).Opposing side chains can disrupt packing required for some hydrogels but can also induce unique conformations that favor other types of assembly. nih.govnih.govbham.ac.uk

D-Amino Acid Incorporation as a Modulator of Self-Assembly Kinetics

The inclusion of a D-amino acid into a peptide sequence can significantly alter the kinetics of self-assembly. rsc.org In some systems, the presence of a D-amino acid can hinder the self-assembly process due to steric clashes and distortion of the molecular packing. rsc.org For example, the introduction of D-phenylalanine has been shown to arrest the fibril formation of L-phenylalanine, leading to the formation of flakes instead of fibers. researchgate.netnih.gov This inhibitory effect is being explored for its therapeutic potential. nih.govresearchgate.net

Conversely, in other contexts, the incorporation of a D-amino acid can accelerate or enable self-assembly. frontiersin.org By inducing specific secondary structures, a D-amino acid can create a more favorable pathway for the formation of ordered aggregates. rsc.org This modulation of assembly kinetics highlights the subtle yet powerful role of stereochemistry in controlling supramolecular polymerization. unityfvg.it

Formation of Diverse Nanostructured Morphologies

The self-assembly of D-Phenylalanyl-L-phenylalanine can give rise to a remarkable variety of nanostructured morphologies. One of the most well-documented outcomes is the formation of nanofibrils, which can entangle to form a three-dimensional network, resulting in a transparent hydrogel. nih.gov Beyond simple fibrils, more complex structures have also been observed. For instance, under certain conditions, such as spin casting onto a mica surface, L-phenylalanyl-L-phenylalanine has been shown to form large, intricate dendritic structures. rsc.org The initial step in the formation of these dendrites is the assembly of nanotubes, which then interact and grow into the larger, branched morphology. rsc.org The specific morphology that forms is highly sensitive to the experimental conditions, including solvent, concentration, pH, and temperature, demonstrating the tunability of the self-assembly process.

Nanostructured Morphologies of Phenylalanine-Based Dipeptides
DipeptideObserved MorphologyFormation Conditions/NotesReference
D-Phe-L-PheNanofibrils, transparent hydrogelSelf-assembly in solution. nih.gov
L-Phe-L-PheLarge dendritic structuresFormed via spin casting on a mica surface; nanotubes are intermediate structures. rsc.org
L-Phe-L-PheNeedle-like crystalsTransformation from dendritic structures upon exposure to high humidity. rsc.org
D-Phe-L-Phe (and halogenated derivatives)NanofibrilsStudied as a model for heterochiral self-organization. nih.gov

Mechanism of Nanotube and Nanofibril Formation

The formation of nanotubes and nanofibrils from D-Phe-L-Phe and its homochiral counterpart, L-Phe-L-Phe, is a widely studied phenomenon. These elongated structures are of interest for their potential applications in nanotechnology and material science. The underlying mechanism of their formation is a hierarchical process initiated by specific molecular interactions.

The self-assembly is primarily driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic phenyl rings of the phenylalanine residues. nih.govupc.edu In the case of L-Phe-L-Phe, crystallographic studies have revealed that the peptides can arrange into rings of hexagonal symmetry, where six peptide molecules are linked by head-to-tail hydrogen bonds between the protonated amine (NH3+) and deprotonated carboxylate (COO-) groups. nih.gov These rings then stack on top of each other to form channels with a hydrophilic core. nih.gov The exterior of these channels is decorated with the hydrophobic phenyl side chains, which engage in intricate three-dimensional stacking, providing further stability to the nanotubular structure. nih.gov While direct crystallographic evidence for D-Phe-L-Phe in this specific arrangement is less common, the strong tendency of di- and tri-phenylalanine peptides to form structures with significant β-sheet content suggests a similar mechanism involving the formation of extended peptide networks. nih.govnih.gov

Molecular dynamics simulations have provided further insights into the self-assembly pathway. These studies suggest that the process often begins with the formation of a bilayer structure, which then curls and closes to form a vesicle. researchgate.net This vesicle can subsequently transform into a more stable tubular structure. researchgate.net The chirality of the constituent amino acids plays a crucial role in the morphology of the final assembly. For instance, while L-Phe-L-Phe readily forms nanotubes, the presence of its enantiomer, D-Phe, can disrupt this process, leading to the formation of flake-like structures instead of fibrils. nih.gov This inhibitory effect is observed even at low percentages of D-Phe, highlighting the high stereochemical sensitivity of the self-assembly process. nih.gov

The formation of nanofibrils follows a similar principle of hierarchical self-assembly. Individual peptide molecules first associate to form protofibrils, which then intertwine and bundle together to create larger, more complex nanofibrillar networks. mdpi.comrsc.org This process is often nucleated, meaning that the formation of an initial stable "seed" structure is a critical and often rate-limiting step. researchgate.net

Assembly into Nanowires, Spherical Vesicles, and Micro-tapes

Beyond nanotubes and nanofibrils, D-Phe-L-Phe and related diphenylalanine peptides can self-assemble into a diverse array of other supramolecular structures, including nanowires, spherical vesicles, and micro-tapes. The specific morphology that emerges is highly dependent on the experimental conditions.

Nanowires: Vertically aligned peptide nanowires (PNWs) have been successfully grown on surfaces like gold. nih.gov These nanowires can be functionalized, for example with conductive polymers like polypyrrole, to create hybrid materials with potential applications in biosensing. nih.gov The formation of these nanowires is a form of solid-phase growth, where the peptide molecules organize themselves in a directed manner on a substrate. mdpi.com

Spherical Vesicles: The formation of spherical vesicles is often observed as an intermediate step in the pathway to nanotube formation. researchgate.net These hollow spheres are formed by the folding of bilayer sheets of the dipeptide. nih.gov Under certain conditions, these vesicles can be the stable, final morphology. The balance between peptide-peptide and peptide-solvent interactions is a key determinant of whether the assembly process stops at the vesicle stage or proceeds to form nanotubes. mdpi.com

Micro-tapes: Flat, tape-like microstructures are another observed morphology. researchgate.net These structures are essentially two-dimensional sheets of self-assembled peptides. The formation of these tapes is influenced by factors such as pH. rsc.org For instance, at low pH, some peptide amphiphiles form flat tapes, which then transition to twisted ribbons as the pH is increased. rsc.org This suggests that electrostatic interactions play a significant role in dictating the dimensionality of the final assembly.

The table below summarizes the different supramolecular architectures formed by this compound and related peptides.

Supramolecular ArchitectureFormation Mechanism HighlightsKey Influencing Factors
Nanotubes Hierarchical assembly of peptide rings stabilized by hydrogen bonding and π-π stacking. Often proceeds via a vesicle intermediate. nih.govresearchgate.netPeptide chirality, concentration. nih.govmdpi.com
Nanofibrils Intertwining of protofibrils into larger bundles through a nucleation-dependent process. mdpi.comrsc.orgresearchgate.netPeptide sequence, concentration.
Nanowires Directed self-assembly on a solid substrate. mdpi.comnih.govSubstrate properties, functionalization. nih.gov
Spherical Vesicles Folding of bilayer sheets of the dipeptide, can be a stable final structure or an intermediate. nih.govresearchgate.netPeptide-solvent interactions, concentration. mdpi.com
Micro-tapes Formation of two-dimensional peptide sheets. researchgate.netrsc.orgpH, electrostatic interactions. rsc.org

Hydrogel Formation through Peptide Self-Assembly

Hydrogels are three-dimensional networks of cross-linked polymers that can absorb and retain large amounts of water. D-Phe-L-Phe and other short peptides have been shown to form supramolecular hydrogels through the self-assembly of their constituent molecules into a network of entangled nanofibers. researchgate.net

The gelation process is a direct consequence of the hierarchical self-assembly of the peptides into nanofibrillar structures. As these nanofibers grow and intertwine, they create a porous network that entraps the solvent, leading to the formation of a gel. researchgate.net The mechanical properties of these hydrogels, such as their stiffness and viscoelasticity, are directly related to the density and connectivity of the nanofibrillar network.

Interestingly, while uncapped L-Phe-L-Phe does not typically form hydrogels on its own, its heterochiral counterpart, D-Phe-L-Phe, has been reported to self-assemble into nanofibrils that result in a transparent hydrogel. mdpi.com This highlights the profound impact of stereochemistry on the self-assembly behavior and the resulting material properties. Furthermore, chemical modifications, such as the addition of an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, can significantly enhance the hydrogelation ability of diphenylalanine peptides. mdpi.com

Environmental and Solution Condition Effects on Supramolecular Structure

The self-assembly of this compound is not solely dictated by its intrinsic molecular properties but is also exquisitely sensitive to the surrounding environment. Subtle changes in solvent composition, pH, and ionic strength can dramatically alter the course of self-assembly, leading to a diverse range of supramolecular architectures.

Impact of Solvent Polarity and Composition

The choice of solvent plays a critical role in modulating the non-covalent interactions that drive peptide self-assembly. The polarity of the solvent, in particular, can significantly influence the strength of hydrophobic and electrostatic interactions.

In highly polar solvents like water, the hydrophobic effect is a major driving force for the aggregation of the nonpolar phenyl side chains. nih.govresearchgate.net This leads to the formation of structures where the hydrophobic cores are shielded from the aqueous environment. Conversely, in less polar organic solvents, the hydrophobic interactions are weaker, and other interactions, such as hydrogen bonding, may become more dominant. nih.gov

Studies on diphenylalanine peptides have shown that varying the solvent can lead to different self-assembled morphologies. For instance, L-Phe-L-Phe can self-assemble into nanotubes in aqueous solutions, while in methanol, it tends to form fibrils. nih.govresearchgate.net This is attributed to the different ways the two solvents interact with the peptide and mediate the intermolecular forces. The use of solvent mixtures, such as hexafluoro-2-propanol (HFIP) with co-solvents like water, methanol, or acetone, provides a way to fine-tune the solvent polarity and control the resulting nanostructures. upc.edu For D-Phe-L-Phe, solutions in HFIP:methanol mixtures can lead to the formation of ultrathin nanofibers that align into larger fibers. upc.edu

The following table summarizes the effect of solvent on the self-assembly of diphenylalanine peptides.

Solvent SystemObserved MorphologiesProbable Underlying Effect
Water (High Polarity)Nanotubes, Vesicles researchgate.netresearchgate.netStrong hydrophobic effect driving aggregation of phenyl rings.
Methanol (Medium Polarity)Fibrils nih.govresearchgate.netAltered balance of hydrophobic and hydrogen bonding interactions.
HFIP/Co-solvent MixturesNanofibers, Fibers, Spherulites upc.eduTunable polarity allowing for fine control over self-assembly pathways.

pH and Ionic Strength Modulation of Self-Assembly Processes

The self-assembly of D-Phe-L-Phe, which contains ionizable amino and carboxyl groups, is highly sensitive to the pH and ionic strength of the solution. These parameters directly influence the charge state of the peptide and the strength of electrostatic interactions.

At its isoelectric point (pI), the dipeptide exists as a zwitterion, with a positively charged N-terminus (NH3+) and a negatively charged C-terminus (COO-). nih.gov This allows for strong head-to-tail electrostatic interactions that, in concert with π-π stacking, drive the formation of well-ordered structures like fibrils. nih.govnih.gov

Deviating from the pI by changing the pH alters the charge of the peptide. At low pH (acidic conditions), the carboxyl group is protonated (COOH), and the peptide carries a net positive charge. At high pH (basic conditions), the amino group is deprotonated (NH2), resulting in a net negative charge. nih.gov This introduction of net charge leads to electrostatic repulsion between the peptide molecules, which can hinder or alter the self-assembly process. For L-phenylalanine, it has been shown that at zwitterionic pH values, fibrillar structures dominate, whereas at cationic and anionic pH values, the morphology shifts to flakes. nih.govrsc.org This demonstrates that electrostatic repulsion can compete with and even override the π-π stacking interactions that favor fibril formation. nih.govrsc.org

Ionic strength also plays a crucial role. The addition of salt to the solution can screen the electrostatic charges on the peptide molecules. nih.gov This reduction in electrostatic repulsion can promote aggregation by allowing the hydrophobic interactions to become more dominant. nih.gov Studies on L-phenylalanine have shown that increasing the ionic strength leads to an increase in the size of the self-assembled particles. nih.gov

Investigation of Early-Stage Assembly and Dimerization Processes

Gas-phase studies using infrared action spectroscopy have been employed to investigate the structures of diphenylalanine dimers. vu.nlnih.gov These studies help to identify the key intermolecular interactions that govern the formation of the initial building blocks of the larger assemblies. For the linear L-Phe-L-Phe dimer, it is suggested that it adopts a less ordered structure compared to some of its cyclic or modified counterparts. vu.nlnih.gov The primary interaction appears to be a single intermolecular hydrogen bond between the C=O of one monomer and the OH of the carboxyl group of the other. nih.gov

In solution, the process is more complex due to the influence of the solvent. The dimerization and subsequent oligomerization are driven by a balance of forces, including hydrophobic interactions between the phenyl rings and hydrogen bonding between the peptide backbones. rsc.org The formation of a phenylalanine dimer assembly has been identified as a basic constituent of a light-emitting β-amyloid type nanofibril network. rsc.org This suggests that these small, well-defined oligomers can act as the fundamental building blocks for the hierarchical growth of larger supramolecular structures.

The initial aggregation is often a thermodynamically driven process, where the monomers in solution are in equilibrium with small aggregates. researchgate.net The kinetics of this process can be complex, often involving a nucleation-dependent mechanism where the formation of a stable nucleus is the rate-limiting step for the subsequent rapid growth of the nanostructure. researchgate.net

Hierarchical Organization and Bundling Phenomena in Dipeptide Structures

The self-assembly of this compound does not terminate at the formation of primary nanostructures. Instead, these initial assemblies serve as building blocks for a subsequent, more complex level of organization known as hierarchical self-assembly. This process leads to the formation of larger, more intricate supramolecular architectures, with bundling being a prominent outcome.

The initial self-assembly of diphenylalanine peptides in aqueous solutions can result in core-branched nanostructures. nih.gov These primary structures are driven by non-covalent interactions and can further assemble into more defined morphologies like nanofibers. nih.gov The specific architecture of the resulting hierarchical structure is significantly influenced by the characteristics of the surface on which the assembly occurs. nih.gov For instance, diphenylalanine pre-assemblies have been observed to form nanofibers on glass surfaces, while microvesicles form on microporous membranes. nih.gov

Aromatic groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, when attached to the peptide termini, can significantly influence and promote this hierarchical organization. csic.es The strong aromatic interactions provided by these groups drive the self-assembly process, often leading to the formation of nanofibers or nanotubes. csic.es These individual nanotubes or nanofibers then have a propensity to aggregate further.

One of the common hierarchical structures observed is the formation of bundled arrays. For example, L-Phe-L-Phe capped with aromatic groups has been shown to form bundled arrays of nanofibers. upc.edu Similarly, diphenylalanine derivatives can self-organize into bundled arrays of nanotubes. csic.es This bundling phenomenon is a key feature of the hierarchical organization, where individual fibrillar or tubular structures align and pack together, creating thicker, cable-like structures.

Under specific conditions, such as spin casting onto a mica surface, L-phenylalanyl-L-phenylalanine can form large, dendritic (tree-like) structures. rsc.org The formation of these intricate patterns is a multi-step hierarchical process, beginning with the formation of nanotubular structures which then interact and assemble into the final dendritic architecture. rsc.org These dendritic formations were found to be stable for several months under ambient conditions. rsc.org

The table below summarizes the observed hierarchical structures and the conditions or peptide modifications that lead to their formation.

Peptide/DerivativeInitial StructureHierarchical StructureInfluencing Factors
Diphenylalanine (FF)Core-branched nanostructuresNanofibers, MicrovesiclesSurface characteristics (glass vs. microporous membrane) nih.gov
Fmoc-L-Phe-L-Phe-OFmNanofibersBundled arrays of nanofibersSolvent mixture (HFIP:acetone) upc.edu
Fmoc-FF-OFmNot specifiedBundled arrays of nanotubes, Stacked braids, Doughnut-like shapesExperimental conditions csic.es
L-phenylalanyl-L-phenylalanineNanotubular structuresLarge dendritic structuresSpin casting on mica surface rsc.org

This hierarchical assembly, from individual molecules to primary nanostructures and finally to complex bundled or dendritic architectures, highlights the sophisticated organizational capabilities inherent to the this compound molecular structure and its derivatives.

Molecular Interactions of D Phenylalanyl L Phenylalanine with Biological Systems

Dipeptide Interactions with Cellular Components: A Mechanistic Perspective

The specific stereochemistry and aromatic nature of D-Phenylalanyl-L-phenylalanine suggest it has the potential for precise interactions with biological macromolecules, although direct experimental evidence remains an area of active research.

Direct computational docking studies specifically investigating the interactions of the this compound dipeptide with defined protein targets are not extensively documented in publicly available scientific literature. However, a mechanistic perspective can be derived from the principles of molecular docking and the dipeptide's known structural features.

Computational docking simulates the binding of a ligand (the dipeptide) to the active or allosteric site of a protein target. The interaction would be governed by:

Aromatic Interactions: The two phenyl rings are capable of engaging in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Leucine) within a protein's binding pocket.

Hydrogen Bonding: The amide backbone of the dipeptide provides hydrogen bond donors and acceptors, allowing it to form key interactions that stabilize its binding orientation.

Stereospecificity: The D-L configuration creates a unique three-dimensional shape. This stereochemistry is critical, as protein binding sites are chiral. The D-Phe-L-Phe dipeptide would exhibit highly selective binding to a target, fitting with much different affinity and orientation than its L-L, L-D, or D-D stereoisomers. This specificity could make it a potent and selective modulator of a target protein.

Docking studies on phenylalanine derivatives and other peptides show that these interactions are crucial for binding to targets like enzymes and protein-protein interfaces nih.govnih.gov.

ParameterDescriptionRelevance for D-Phe-L-Phe
Protein Target (Example) Enzyme active site, protein-protein interface, or allosteric pocket.The dipeptide's structure could allow it to mimic a natural substrate or disrupt a protein complex.
Key Interacting Residues (Hypothetical) Aromatic (Phe, Tyr), Hydrophobic (Leu, Val), Charged (Asp, Arg).Phenyl rings would likely interact with hydrophobic/aromatic pockets; the backbone with polar residues.
Dominant Interaction Types Hydrophobic, π-π stacking, Hydrogen bonding, van der Waals forces.The combination of aromatic and peptide features allows for a mix of these stabilizing forces.
Predicted Binding Energy (Example) A negative value (e.g., -7 to -12 kcal/mol) indicating favorable binding.The specific D-L stereochemistry would be a key determinant of binding affinity and achieving a low energy score.

Specific experimental data on the direct effects of this compound on gene expression are limited. However, the mechanisms by which other short peptides modulate cellular pathways provide a framework for understanding its potential actions nih.gov.

Short peptides can influence cellular processes through several mechanisms:

Cell Surface Receptor Binding: The dipeptide could act as a signaling molecule by binding to specific receptors on the cell membrane. This binding would initiate an intracellular signaling cascade, often involving second messengers and protein kinases, which in turn phosphorylate and modulate the activity of transcription factors. These activated or repressed transcription factors then move to the nucleus to alter the expression of target genes youtube.com.

Direct Intracellular Action: Some short peptides are capable of penetrating the cell membrane and nucleus nih.gov. Once inside, they could potentially interact directly with DNA, histones, or other nuclear proteins to regulate gene expression epigenetically or by influencing the transcriptional machinery nih.gov.

Metabolic Influence: As a dipeptide, it could be transported into the cell and hydrolyzed into its constituent amino acids, D-Phe and L-Phe. While L-Phe would enter normal metabolic pathways, the presence of the unnatural D-Phe could have distinct metabolic consequences or signaling roles that indirectly affect cellular pathways and gene expression.

The inclusion of a D-amino acid would likely confer significant resistance to degradation by cellular proteases, potentially giving this compound a longer biological half-life compared to homochiral L-L dipeptides and allowing for more sustained interaction with its molecular targets biorxiv.org.

Advanced Characterization Techniques for D Phenylalanyl L Phenylalanine Supramolecular Structures

Microscopic Techniques for Morphological Elucidation

Microscopy techniques are indispensable for visualizing the size, shape, and surface features of D-Phe-L-Phe assemblies, which often exist on the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for imaging the diverse morphologies formed by dipeptides. SEM provides high-resolution images of the surface topography of bulk samples, while TEM offers insights into the internal structure of thinly sliced or inherently thin specimens.

Research on phenylalanine-based dipeptides has revealed a variety of self-assembled structures. For instance, the zwitterionic form of L-Phenylalanine tends to form extended fibrillar networks. rsc.orgnih.gov However, the introduction of a D-amino acid can significantly alter this morphology. Studies have shown that in the presence of D-Phenylalanine, the fibrillar structures of L-Phenylalanine are disrupted, leading to the formation of crushed flakes instead. acs.org

Specifically for the heterochiral D-Phe-L-Phe dipeptide, TEM analysis has been instrumental in characterizing its self-organization. It has been observed that D-Phe-L-Phe assembles into homogeneous nanofibrils with a consistent diameter of approximately 4 nanometers. acs.org These nanofibrils are understood to be composed of two layers of dipeptide molecules organized around a central water channel, a structural motif that contributes to the formation of stable hydrogels. acs.org Advanced techniques like Field Emission Scanning Electron Microscopy (FESEM) are also employed to observe the final, detailed end-structures of these self-assembled systems. researchgate.net

Atomic Force Microscopy (AFM) is a premier technique for investigating the nanoscale topography of surfaces. It operates by scanning a sharp probe over a sample, providing a three-dimensional profile with exceptional resolution without the need for vacuum conditions. This makes it ideal for studying delicate biological assemblies in near-native environments.

AFM has been successfully used to study the self-assembly of the homochiral dipeptide, L-Phenylalanyl-L-phenylalanine, on mica surfaces. These investigations have detailed the formation of large, intricate dendritic structures. nih.gov The high resolution of AFM revealed that the growth of these complex dendrites is a hierarchical process, initiated by the formation and subsequent interaction of smaller nanotubular structures. nih.gov Although these specific dendritic formations were observed for the L-L isomer, the technique is equally applicable to characterizing the unique nanoscale topographies that D-Phe-L-Phe may form on various substrates. Such studies are crucial for understanding how chirality and surface interactions influence the final supramolecular architecture. The stability of these structures can also be assessed; for example, the dendritic assemblies of the L-L dipeptide were found to be stable in ambient conditions but would transform into needle-like crystals when exposed to high humidity. nih.gov

Diffraction Methods for Structural Determination

Diffraction techniques are essential for moving beyond morphology to determine the precise arrangement of atoms within a crystalline or semi-crystalline material. By analyzing the pattern of scattered radiation, researchers can deduce the crystal lattice parameters and molecular packing.

Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for determining the atomic-level structure of crystalline materials. When a single crystal of sufficient size and quality is irradiated with an X-ray beam, it produces a unique diffraction pattern from which a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

Obtaining suitable single crystals of phenylalanine and its peptides can be challenging, sometimes requiring the use of advanced computational methods, such as Density Functional Theory (DFT), to refine structures from powder diffraction data. psu.edunih.gov However, SCXRD analysis of various L-Phenylalanine-containing salts has provided valuable data on their crystal systems, space groups, and unit cell dimensions. sphinxsai.com These studies reveal how different counter-ions influence the crystal packing of the dipeptide.

X-ray diffraction analyses have also been critical in understanding the self-assembly of Phe-Phe dipeptides into nanotubes, confirming that the zwitterionic state of the peptide is a prerequisite for this type of organization. acs.org Furthermore, diffraction studies on a chemically modified D-Phe-L-Phe demonstrated that halogenation (specifically, iodination) could fundamentally alter the supramolecular packing, shifting it from a structure based on water channels to one composed of amphipathic layers. acs.org

Table 1: Representative Crystallographic Data for L-Phenylalanine Family Crystals

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
L-Phenylalanine hydrochlorideOrthorhombicP2₁2₁2₁27.7627.0395.376 sphinxsai.com
L-Phenylalanine L-Phenylalaninium nitrateMonoclinicP2₁12.535.37514.96 sphinxsai.com
L-Phenylalanine L-Phenylalaninium perchlorateMonoclinicP2₁13.0645.86714.075 sphinxsai.com

When materials like D-Phe-L-Phe self-assemble into nanocrystals or fine fibrils that are too small for conventional SCXRD, electron diffraction becomes an invaluable tool. unisi.itresearchgate.net Electrons interact much more strongly with matter than X-rays, allowing for the collection of diffraction data from single nanocrystals or sample volumes that are orders of magnitude smaller. unisi.itcuni.cz

Techniques like 3D Electron Diffraction (3D ED) or Electron Diffraction Tomography (EDT) involve collecting a series of diffraction patterns as a single nanocrystal is tilted. unisi.itcuni.cz This allows for the reconstruction of the reciprocal space of the crystal, yielding data of sufficient quality for ab initio structure solution. unisi.it This is particularly revolutionary for complex organic and pharmaceutical compounds that often form nanocrystalline powders. researchgate.net

For fibrillar assemblies, electron diffraction is crucial for identifying characteristic structural features. It has been used to confirm the amyloidic nature of self-assembled L-Phenylalanine fibers, which exhibit a "cross-β" diffraction pattern. nih.gov This pattern is a hallmark of amyloid fibrils and indicates that the peptide backbones are oriented perpendicular to the fiber axis. Given that D-Phe-L-Phe also forms nanofibrils, electron diffraction is a key technique for determining their internal crystalline order. acs.org

Spectroscopic Characterization of Intermolecular Interactions

Spectroscopic techniques probe the energy levels within molecules, providing detailed information about chemical bonding, functional groups, and the subtle non-covalent interactions that hold supramolecular structures together.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is particularly adept at identifying the hydrogen bonds that are fundamental to peptide self-assembly. The formation of intermolecular hydrogen bonds causes characteristic shifts in the vibrational frequencies of the involved functional groups. For instance, gas-phase IR action spectroscopy on phenylalanine-based dimers shows that redshifted (lower frequency) C=O stretching vibrations are direct evidence of intermolecular hydrogen bonding. nih.gov

FTIR spectroscopy is also highly sensitive to the local environment and crystalline packing. This allows it to distinguish between the racemic (DL) and pure enantiomeric (L or D) forms of solid-state amino acids. thermofisher.com Although the chemical structures are identical, their different crystal symmetries and hydrogen-bonding networks result in distinct spectral fingerprints. thermofisher.com Attenuated Total Reflection FTIR (ATR-FTIR) can be used to probe the ionization state (cationic, zwitterionic, or anionic) of the peptide's amino and carboxyl groups, which in turn governs the type of self-assembled morphology that is formed. rsc.orgnih.gov

Raman and IR spectra have been used to identify the protonation state in various phenylalanine-containing crystals, confirming the presence of zwitterionic L-phenylalanine alongside protonated phenylalaninium cations in certain crystal structures. researchgate.net These studies reveal the presence of extensive N-H···O and O-H···O hydrogen bonds from the shifts in stretching and bending modes. nih.gov

Table 2: Key Vibrational Modes for Characterizing Phenylalanine Dipeptides

Vibrational ModeTypical Frequency Range (cm⁻¹)SignificanceReference
Free O-H Stretch (Carboxyl)~3580Indicates non-hydrogen-bonded carboxylic acid group. nih.gov
N-H Stretch (Amine/Amide)3000 - 3400Position and shape are sensitive to hydrogen bonding. nih.gov
Carboxylic C=O Stretch1700 - 1770Redshifted when involved in hydrogen bonding. nih.gov
Amide I (Peptide C=O Stretch)1600 - 1700Primary band for studying peptide secondary structure and H-bonding. nih.gov
NH₂ Scissoring~1600Indicates the presence of a primary amine group. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. In the context of D-Phenylalanyl-L-phenylalanine, FTIR is instrumental in identifying the functional groups involved in intermolecular interactions, particularly hydrogen bonding, which is a primary driving force for the self-assembly process.

The analysis of the FTIR spectrum of phenylalanine-based structures reveals characteristic bands corresponding to specific molecular vibrations. For instance, the vibrations of the charged NH3+ group and the carboxylate group (COO-) in the zwitterionic form are particularly informative. In studies of L-phenylalanine, pronounced bands are observed for the asymmetric and symmetric stretching vibrations of the NH3+ group, as well as the asymmetric and symmetric deformation vibrations of this group. researchgate.net The asymmetric vibrations of the COO- group also provide a distinct spectral signature. researchgate.net

Hydrogen bonding significantly influences the position and shape of these vibrational bands. The formation of hydrogen bonds typically leads to a red shift (lower wavenumber) and broadening of the stretching vibration bands of the involved groups, such as N-H and O-H. By comparing the FTIR spectra of self-assembled this compound with its constituent monomers, researchers can deduce the specific sites of hydrogen bonding.

Key vibrational regions in the FTIR spectrum for analyzing hydrogen bonding in phenylalanine-containing peptides include:

Amide I region (~1600-1700 cm⁻¹): Primarily associated with the C=O stretching vibration of the peptide bond. The position of this band is sensitive to the secondary structure (e.g., β-sheets, α-helices) and hydrogen bonding patterns. For example, a peak around 1770 cm⁻¹ can be attributed to the carboxylic C=O group, while a peak at 1700 cm⁻¹ corresponds to the peptide bond C=O group. nih.gov A shift in these peaks can indicate their involvement in hydrogen bonds. nih.gov

Amide II region (~1500-1600 cm⁻¹): Arises from N-H bending and C-N stretching vibrations. A broad peak in this region, for instance around 1614 cm⁻¹, can suggest the involvement of NH₂ groups in intermolecular hydrogen bonding. nih.gov

N-H Stretching region (~3000-3500 cm⁻¹): The stretching vibrations of N-H groups are highly sensitive to hydrogen bonding. Broad bands in this region are indicative of strong intermolecular hydrogen bonds. For example, experimental spectra of matrix-isolated phenylalanine show broad bands centered around 3340 and 3410 cm⁻¹, corresponding to NH stretching vibrations. nih.gov

The presence of zwitterionic forms, where the amino acid has both a positive (NH3+) and a negative (COO-) charge, can be confirmed by characteristic bands. For L-phenylalanine, asymmetric and symmetric stretching vibrations of the charged NH3+ group are found at 3068 cm⁻¹ and 3034 cm⁻¹, respectively. researchgate.net The asymmetric deformation vibration of the NH3+ group and the asymmetric vibration of the carboxylate group COO- are observed at 1608 cm⁻¹ and 1587 cm⁻¹, respectively. researchgate.net The insignificant shifts in the FT-IR spectra of D-phenylalanine and L-phenylalanine suggest a great similarity in the hydrogen bond energies formed by the -NH3+ and COO- groups in their crystal structures. yildiz.edu.tr

Table 1: Key FTIR Vibrational Bands for Phenylalanine Structures

Vibrational ModeWavenumber (cm⁻¹)Reference
NH Stretching3340 - 3410 nih.gov
Asymmetric NH3+ Stretching3068 researchgate.net
Symmetric NH3+ Stretching3034 researchgate.net
Carboxylic C=O Stretching~1770 nih.gov
Peptide C=O Stretching~1700 nih.gov
Amide II (NH₂ Scissoring)~1614 nih.gov
Asymmetric NH3+ Deformation1608 researchgate.net
Asymmetric COO- Vibration1587 researchgate.net
Symmetric NH3+ Deformation1525 researchgate.net

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the molecular vibrations and offering a unique "fingerprint" for the compound. scitechdaily.commdpi.com This method relies on the inelastic scattering of monochromatic light from a laser source. mdpi.com The resulting Raman spectrum reveals vibrational, rotational, and other low-frequency modes in a system. mdpi.com

For this compound, Raman spectroscopy is particularly useful for identifying the presence of the phenylalanine residue and probing its local environment within the supramolecular structure. The aromatic ring of phenylalanine gives rise to strong and characteristic Raman signals.

Key Raman bands for phenylalanine include:

Symmetric Ring Breathing Mode: A sharp and intense peak typically observed around 1004 cm⁻¹. flinders.edu.au This peak is a hallmark of the phenylalanine residue and is relatively insensitive to changes in the microenvironment and protein conformation. flinders.edu.au

In-plane Ring Deformation: A weaker band found at approximately 622 cm⁻¹. flinders.edu.au

Other Ring Vibrations: Peaks around 1030 cm⁻¹ are also associated with the phenylalanine ring. nsf.gov

The high sensitivity of Raman spectroscopy can be further enhanced by techniques like Surface-Enhanced Raman Scattering (SERS), which can significantly improve the detection of molecules, including phenylalanine and phenylalanine-terminated peptides. nsf.gov SERS experiments have shown that the most intense peaks for phenylalanine persist with slight shifts, for example from 1004 cm⁻¹ to 1002 cm⁻¹ and from 1030 cm⁻¹ to 1031 cm⁻¹. nsf.gov

Raman spectroscopy can also provide insights into the secondary structure of the peptide backbone, similar to FTIR. The Amide I (1630-1700 cm⁻¹) and Amide III (1230-1320 cm⁻¹) bands in the Raman spectrum are sensitive to the conformational state of the peptide. For instance, a band at 1659 cm⁻¹ can be associated with α-helical structures, while a band at 1671 cm⁻¹ can indicate the presence of β-sheet structures. flinders.edu.au

Table 2: Characteristic Raman Peaks for Phenylalanine

Vibrational ModeWavenumber (cm⁻¹)Reference
Symmetric Ring Breathing~1004 flinders.edu.au
Phenylalanine Ring Vibration~1030 nsf.gov
In-plane Ring Deformation~622 flinders.edu.au

Solution-Phase Characterization

Understanding the behavior of this compound in solution is crucial for controlling its self-assembly into functional nanostructures. Techniques that can probe the size, distribution, and formation kinetics of aggregates in the solution phase are therefore essential.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. unchainedlabs.comnih.gov DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. nih.gov Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com

In the context of this compound, DLS is employed to monitor the formation and size of aggregates in solution. This information is critical for understanding the self-assembly process and the stability of the resulting nanostructures. For instance, DLS can be used to observe the increase in particle size of L-phenylalanine with increasing concentration, indicating the progression of self-assembly. nih.gov

The primary output of a DLS measurement is the hydrodynamic radius (Rh) of the particles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. DLS also provides information on the polydispersity index (PDI), which is a measure of the width of the particle size distribution. unchainedlabs.com A PDI value below 0.1 generally indicates a monodisperse sample, while a value above 0.7 suggests a very broad size distribution. nih.gov

DLS is highly sensitive to the presence of even small amounts of large aggregates due to the fact that the scattering intensity is proportional to the sixth power of the particle radius. nih.gov This makes it an excellent tool for detecting the early stages of aggregation.

Light Scattering for Self-Assembly Kinetics

Static Light Scattering (SLS) and time-resolved DLS can be used to study the kinetics of the self-assembly process of this compound. By monitoring the change in scattered light intensity over time, researchers can gain insights into the rate of aggregate formation.

In a typical self-assembly process, a lag phase, corresponding to the initial nucleation events, is often observed, followed by an exponential growth phase where existing nuclei grow into larger structures. nih.govresearchgate.net Light scattering analysis can effectively capture these different phases. For example, in studies of L-phenylalanine self-assembly, an increase in light scattering was observed beyond a certain concentration, indicating the onset of the self-assembly process. nih.govresearchgate.net Kinetic analysis of this process showed a lag phase followed by an exponential phase. nih.govresearchgate.net

Factors influencing the self-assembly kinetics, such as temperature and ionic strength, can also be investigated using light scattering. For instance, increasing temperature can enhance hydrophobic interactions, leading to the formation of higher-order assemblies, which can be observed as an increase in particle size by DLS. nih.gov Similarly, an increase in ionic strength can promote aggregation by suppressing electrostatic repulsion, also resulting in larger particle sizes. nih.gov

Optical and Electronic Property Characterization

The self-assembly of this compound can lead to the emergence of novel optical and electronic properties that are not present in the individual molecules. Characterizing these properties is essential for exploring potential applications in areas such as optoelectronics and biosensing.

Optical Absorption and Photoluminescence Spectroscopy for Electronic Transitions

Optical absorption and photoluminescence (PL) spectroscopy are fundamental techniques for investigating the electronic transitions in molecules and materials. UV-Visible absorption spectroscopy measures the wavelengths of light that are absorbed by the sample, providing information about the electronic energy levels. The aromatic phenylalanine residue is the primary chromophore in this compound, responsible for its UV absorption. nih.gov

The absorption spectrum of phenylalanine typically shows a maximum absorption wavelength (λmax) in the ultraviolet region. For L-phenylalanine, the molar extinction coefficient has been reported to be 195 cm⁻¹/M at 257.5 nm. omlc.org The absorption in the 230-300 nm range is dominated by the π-electron system of the phenyl ring. researchgate.net The lowest energy electronic transition in phenylalanine is a π → π* transition localized in the aromatic ring, occurring at approximately 4.66 eV (~266 nm). nih.gov

Photoluminescence spectroscopy, which measures the emission of light from a sample after it has absorbed photons, provides further insights into the excited electronic states. Phenylalanine is known to be fluorescent, with an emission spectrum that can be influenced by its environment and aggregation state. nih.govomlc.org The fluorescence quantum yield of phenylalanine in water is relatively low, at about 0.022. omlc.org

The self-assembly of this compound can lead to changes in both the absorption and emission spectra. The formation of aggregates can cause shifts in the absorption bands (either red or blue shifts) and changes in the fluorescence intensity and lifetime. For example, the aggregation of L-phenylalanine has been shown to result in the emergence of new emission bands in the visible region. peerj.com These changes are often attributed to exciton (B1674681) coupling between the aromatic rings of adjacent molecules within the supramolecular structure. The formation of non-fluorescent ground state complexes can also occur, leading to quenching of the fluorescence. nih.gov

Table 3: Optical Properties of Phenylalanine

PropertyValueReference
Absorption Maximum (λmax)~257.5 nm omlc.org
Molar Extinction Coefficient (at λmax)195 cm⁻¹/M omlc.org
Lowest Energy Transition (π → π*)~4.66 eV (~266 nm) nih.gov
Fluorescence Quantum Yield (in water)0.022 omlc.org

Second Harmonic Generation (SHG) Studies for Nonlinear Optical Properties

Second Harmonic Generation (SHG) is a powerful, non-invasive optical technique used to characterize the nonlinear optical (NLO) properties of materials. This phenomenon occurs when a material interacts with high-intensity incident laser light of a specific frequency (ω), causing the material to generate light at exactly twice the input frequency (2ω). A key requirement for a material to exhibit SHG is a non-centrosymmetric molecular arrangement. Materials that lack a center of inversion at the molecular level can produce a significant second-order nonlinear optical response. The self-assembly of chiral molecules, such as dipeptides, into well-ordered supramolecular structures often leads to the necessary non-centrosymmetric organization, making them promising candidates for NLO applications.

The study of dipeptide assemblies, particularly those containing phenylalanine, has revealed significant SHG activity. For instance, self-assembled nanostructures of diphenylalanine (Phe-Phe) have been reported to exhibit efficient frequency conversion, highlighting their potential for NLO applications. nih.gov This property is directly linked to the chiral nature of the constituent amino acids, which drives the formation of non-centrosymmetric crystalline structures. mdpi.com

Detailed research into derivatives of diphenylalanine provides quantitative insight into their NLO properties. In a study of a Boc-Phe-Phe dipeptide derivative functionalized with a benzothiazole (B30560) bicyclic ring, the resulting self-assembled nanostructures demonstrated notable NLO activity. mdpi.com The presence of a non-centrosymmetric crystalline structure within the sample was confirmed by a distinct second harmonic spectrum. mdpi.com

Similarly, investigations into another related dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, which self-assembles into micro-tapes, have also shown a significant nonlinear optical response. rsc.orgpreprints.org The acentric symmetry of this dipeptide facilitates a strong SHG signal. rsc.org Optical second harmonic generation polarimetry is a common technique used to quantify this response, yielding the effective nonlinear optical coefficient (deff). rsc.org This value provides a measure of the material's efficiency in second-harmonic conversion.

The experimental setup for SHG measurements on these dipeptide structures typically involves a high-intensity laser, such as a mode-locked Ti:Sapphire oscillator, which provides short, powerful pulses. preprints.org The laser beam is focused onto the sample, and the generated second harmonic signal is then collected, filtered to remove the fundamental frequency, and detected. preprints.org By analyzing the intensity and polarization of the SHG signal as a function of the input laser's polarization, researchers can determine the components of the second-order susceptibility tensor and calculate the effective NLO coefficient.

The promising NLO properties of these phenylalanine-containing dipeptides underscore their potential for use in advanced optical devices. The ability to self-assemble into well-defined, non-centrosymmetric structures makes them attractive alternatives to traditional inorganic NLO crystals.

Research Findings on Related Dipeptides

While specific SHG data for this compound is not extensively available in the reviewed literature, studies on closely related compounds provide valuable benchmarks for the expected nonlinear optical performance of such dipeptide assemblies.

CompoundSupramolecular StructureEffective NLO Coefficient (deff)Reference
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineMicro-tapes≥ 0.67 pm/V rsc.org
Boc-Phe-Phe-Benzothiazole DerivativeNanospheres to Nanobelts~0.9 pm/V mdpi.com

These findings demonstrate that modified diphenylalanine peptides can exhibit significant nonlinear optical activity. The deff values, while lower than some state-of-the-art inorganic crystals like β-barium borate, are notable for organic materials and indicate a strong potential for optimization. rsc.org The ability to tune the self-assembly and, consequently, the NLO properties by modifying the peptide structure or the assembly conditions is a key advantage of these biomolecular systems. mdpi.com

Theoretical and Computational Methodologies in D Phenylalanyl L Phenylalanine Research

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular Dynamics (MD) simulations are a cornerstone for studying the spontaneous organization of peptides into ordered nanostructures. This technique models the movement of atoms and molecules over time based on a force field, which defines the potential energy of the system. For D-Phe-L-Phe, MD simulations are instrumental in elucidating the fundamental mechanisms driving its self-assembly.

Research on related diphenylalanine (FF) peptides reveals the critical role of chirality in the assembly process. mdpi.commdpi.com MD simulations have shown that while L-Phe-L-Phe (L-FF) and D-Phe-D-Phe (D-FF) dipeptides self-assemble into helical nanotubes, their chirality is inverted at the supramolecular level; L-FF monomers form right-handed helical nanotubes, and D-FF monomers form left-handed ones. mdpi.comnih.gov This phenomenon highlights the hierarchical transfer of chirality from the molecular to the nanoscale.

While direct MD studies on the self-assembly of a pure D-Phe-L-Phe system are not widely documented in the provided results, studies on mixtures of L-Phe and D-Phe amino acids have shown that the D-enantiomer can inhibit and alter the fibril formation of the L-enantiomer, leading to different structures like flakes instead of fibers. researchgate.net Furthermore, computational studies on other heterochiral dipeptides, such as D-Phe-L-Val, have demonstrated that the introduction of mixed chirality can restore the ability to form nanotubes, a trait absent in the homochiral L-Val-L-Phe version. mdpi.com These findings suggest that MD simulations of D-Phe-L-Phe would likely reveal unique assembly pathways and morphologies, distinct from both L-Phe-L-Phe and the aggregation of mixed monomers, driven by specific steric and electrostatic interactions that frustrate or alter the packing observed in homochiral systems.

Table 1: Key Findings from Molecular Dynamics Simulations on Phenylalanine-Based Peptides

Peptide SystemSimulation FocusKey Computational FindingsReference
L-Phe-L-Phe (L-FF) and D-Phe-D-Phe (D-FF)Self-assembly into nanotubesL-FF forms right-handed (D-type) helical nanotubes. D-FF forms left-handed (L-type) helical nanotubes. mdpi.comnih.gov
L-Phe and D-Phe (mixture)Inhibition of L-Phe aggregationD-Phe was observed to inhibit the 1D growth of L-Phe fibrils, leading to the formation of sheet-like structures or flakes. researchgate.net
D-Phe-L-ValSelf-assembly propensityThe heterochiral D-L sequence restored the ability to form nanotubes, which was absent in the homochiral L-Val-L-Phe. mdpi.com
Diphenylalanine (general)Effect of solventMD simulations have been used to probe the influence of the solvent on the kinetics and mechanism of self-assembly. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and intermolecular forces of D-Phe-L-Phe at the sub-atomic level. These methods provide precise information on molecular geometry, charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which govern reactivity and electronic behavior. mdpi.comnih.gov

For phenylalanine-containing peptides, QC calculations are essential for understanding the non-covalent interactions—primarily π-π stacking between phenyl rings and hydrogen bonding involving the peptide backbone—that stabilize the assembled nanostructures. illinois.edustevens.edu Studies on L-Phe-L-Phe have used QC methods to confirm that its stability arises from a network of these interactions. mdpi.com

Monte Carlo Simulations for Statistical Mechanics of Peptide Aggregation

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly well-suited for exploring the vast conformational space and statistical mechanics of peptide aggregation. Unlike the deterministic nature of MD, MC methods can efficiently sample equilibrium states of a system, providing valuable thermodynamic information such as free energy landscapes of aggregation.

In the context of peptide research, MC simulations can predict the most probable aggregate structures and the critical concentrations for self-assembly. While specific MC studies on D-Phe-L-Phe are not prominent in the search results, the methodology is broadly applied to peptide systems. For example, replica-exchange MC simulations have been used with coarse-grained models to study the binding affinities of protein complexes. nih.gov This approach is highly applicable to studying the aggregation of D-Phe-L-Phe, where it could be used to determine the free energy difference between the monomeric and aggregated states and to map out the thermodynamic landscape of its self-assembly, revealing whether the process is enthalpically or entropically driven. Such simulations would be critical in comparing the thermodynamic stability of D-Phe-L-Phe aggregates to that of L-Phe-L-Phe structures.

Development of Coarse-Grained Models for Large-Scale Supramolecular Simulations

While all-atom simulations provide high detail, their computational cost limits them to relatively small systems and short timescales. To study the formation of large supramolecular structures, such as the hydrogels and extensive networks that dipeptides can form, researchers develop coarse-grained (CG) models. mdpi.comnih.gov In a CG model, groups of atoms (like an entire amino acid side chain) are represented as single "beads," drastically reducing the number of particles in the simulation and allowing for the exploration of larger length and time scales. acs.org

Several CG models, such as MARTINI and UNRES, have been successfully applied to study the self-assembly of diphenylalanine. nih.govacs.org These studies have captured the formation of various structures, from spherical aggregates to nanotubes and vesicles. acs.org The development of a CG model for D-Phe-L-Phe would involve parameterizing the interactions between its constituent beads to accurately reflect the underlying all-atom physics, including the specific stereochemical constraints imposed by the D-L linkage. Such a model would enable large-scale simulations to predict the morphology of macroscopic structures formed by D-Phe-L-Phe, which is currently infeasible with all-atom methods. A primary goal would be to see if the heterochiral nature leads to kinetically trapped, disordered structures or novel, ordered morphologies on a larger scale.

Table 2: Comparison of Simulation Methodologies for Peptide Research

MethodologyPrimary ApplicationStrengths for D-Phe-L-Phe ResearchLimitations
Molecular Dynamics (MD)Studying the time-evolution and kinetics of self-assembly.Provides atomistic detail of assembly pathways and structural dynamics.Computationally expensive; limited time and length scales.
Quantum Chemistry (QC)Calculating electronic properties and interaction energies.Highly accurate for understanding fundamental intermolecular forces (π-π stacking, H-bonds).Limited to small systems (dimers, trimers).
Monte Carlo (MC)Exploring thermodynamic equilibrium and free energy landscapes.Efficiently samples conformational space to find stable aggregate states.Does not provide information on the kinetics of the process.
Coarse-Graining (CG)Simulating large-scale aggregation and morphology.Enables study of hydrogel formation and other macroscopic phenomena.Loss of atomistic detail; requires careful parameterization.

Computational Prediction of Functional Properties (e.g., Piezoelectricity, Quantum Confinement)

A significant driver for peptide research is the potential for creating novel functional materials. Computational methods are key to predicting these properties before costly synthesis and experimentation. The helical and polar nature of self-assembled diphenylalanine nanotubes gives rise to strong piezoelectricity, a property that has been studied computationally. mdpi.com

For D-Phe-L-Phe, computational models can predict how its unique assembled structure would translate into functional properties. Chirality is known to be a determining factor for the piezoelectric response in peptide nanostructures. mdpi.com Because piezoelectricity is dependent on a non-centrosymmetric crystal structure, the specific packing arrangement adopted by the heterochiral D-Phe-L-Phe is critical. Computational predictions would focus on calculating the polarization vector of the unit cell of a predicted D-Phe-L-Phe crystal structure. Any resulting net polarization would indicate a piezoelectric response, and its magnitude could be compared with that of L-Phe-L-Phe.

Similarly, quantum confinement effects, which arise when charge carriers are trapped in a nanostructure, can be predicted using quantum chemical calculations on the assembled D-Phe-L-Phe aggregates. mdpi.com By calculating the band gap and the spatial distribution of the HOMO and LUMO orbitals, researchers can determine if the nanostructure would behave as a quantum dot or quantum wire, with potential applications in optoelectronics.

Academic and Research Implications of D Phenylalanyl L Phenylalanine Based Systems

Design Principles for Peptide-Based Biomaterials

The design of biomaterials inspired by peptides is rooted in the precise control over non-covalent interactions that govern their self-assembly into hierarchical structures. Chirality is a key determinant in this process, influencing everything from fibril morphology to the mechanical resilience of the final material.

Engineering of Supramolecular Hydrogels with Tunable Mechanical Properties

The self-assembly of the heterochiral dipeptide D-Phe-L-Phe leads to the formation of a homogeneous and optically clear hydrogel. This stands in contrast to its homochiral counterpart, L-Phe-L-Phe, which tends to form heterogeneous and poorly controlled microtubes. The introduction of a single D-enantiomer in the dipeptide sequence alters the intermolecular interactions, preventing the uncontrolled hierarchical assembly and instead promoting the formation of uniform nanofibrils that effectively entrap water to form a stable, thermoreversible hydrogel. nih.govacs.org

The mechanical properties of these hydrogels can be tuned through several strategies. Studies on general peptide systems have shown that heterochirality can confer a kinetic advantage, leading to faster gelation times compared to homochiral systems. nih.gov While homochiral peptides may eventually form mechanically stiffer gels, the rapid formation and stability of heterochiral systems like D-Phe-L-Phe hydrogels are advantageous for applications requiring in-situ gelation. nih.gov

Furthermore, chemical modification provides a direct route to tuning mechanical strength. Research has demonstrated that halogenation of the D-Phe-L-Phe structure can tailor its self-organization. For instance, iodination has been shown to be an effective strategy for augmenting the stability of the resulting hydrogel, offering a method to create more robust materials. nih.govacs.org This tunability is crucial for creating biomaterials that can match the mechanical environment of specific tissues.

Fundamental Concepts in Scaffold Design for Advanced Materials

The primary goal in scaffold design for materials science and tissue engineering is the creation of a supportive three-dimensional network that can guide cellular processes or serve as a template for new materials. The self-assembling nature of D-Phe-L-Phe into distinct nanofibrillar networks makes it an excellent candidate for scaffold fabrication. bohrium.comnih.gov

A fundamental concept in using D-Phe-L-Phe is the exploitation of its heterochirality to control morphology. Unlike the large, cytotoxic microtubes formed by L-Phe-L-Phe, the D-Phe-L-Phe dipeptide self-organizes into homogeneous nanofibrils approximately 4 nm in diameter. nih.govacs.org This uniformity is highly desirable for creating scaffolds with predictable and reproducible properties, such as defined pore sizes and surface areas, which are critical for consistent cell-scaffold interactions and material templating. nih.gov

Another key principle is the inherent biocompatibility and biostability conferred by the presence of a D-amino acid. Peptides containing D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acid sequences. nih.govlifetein.com This enhanced stability makes D-Phe-L-Phe-based scaffolds more durable for long-term applications in tissue engineering or as sustained-release drug delivery vehicles. nih.gov The work by Kralj et al. specifically demonstrated that D-Phe-L-Phe hydrogels are non-toxic and can effectively sustain fibroblast cell proliferation and viability, marking them as a superior substrate compared to standard tissue-culture plastic. nih.govacs.org

Development of Functional Nanomaterials

The self-assembly of D-Phenylalanyl-L-phenylalanine provides a bottom-up approach to fabricating well-defined nanomaterials. The resulting nanostructures possess unique physical properties that are being explored for a range of technological applications.

Fabrication of Nanotubes and Nanofibrils for Nanotechnology Applications

The introduction of heterochirality in the diphenylalanine motif is a successful strategy for controlling hierarchical assembly. Single-crystal X-ray diffraction analysis has revealed that D-Phe-L-Phe preserves the ability to form nanotubular structures through the unaltered pattern of electrostatic and hydrogen bonding interactions of the peptide backbone. nih.gov However, the heterochirality induces subtle changes in the positioning of the aromatic side chains, which results in weaker intermolecular interactions between the nanotubes. nih.gov

This weakening of lateral interactions prevents the aggregation into large, heterogeneous microtubes. Instead, D-Phe-L-Phe self-assembles into homogeneous nanofibrils with a consistent diameter of about 4 nm. These fibrils correspond to a structure of two layers of peptides organized around a central water channel, effectively a nanoscale tube. nih.govacs.org This controlled fabrication of uniform nanofibrils and nanotubes is a significant advantage for nanotechnology, where precise dimensions are crucial for device performance. These structures can serve as templates for creating metallic nanowires or as components in nanoscale sensors and electronic devices. nih.gov

Exploration of Piezoelectric and Ferroelectric Phenomena in Dipeptide Structures

Piezoelectricity, the generation of an electric charge in response to applied mechanical stress, is a property exhibited by materials with noncentrosymmetric crystal structures. Many biological materials, including certain amino acids and peptides, can form such structures. While direct experimental evidence for piezoelectricity in D-Phe-L-Phe is not yet extensively documented, related research provides a strong basis for its exploration.

Dried hydrogels of the closely related Fmoc-L-Phe-L-Phe have been shown to exhibit piezoelectricity. nih.gov The piezoelectric effect in peptide assemblies is highly dependent on their supramolecular arrangement and the alignment of dipole moments within the crystal lattice. nih.govresearchgate.net The incorporation of D-amino acids is known to significantly alter self-assembly behavior, which in turn could modulate piezoelectric properties. nih.gov Given that D-Phe-L-Phe self-assembles into highly ordered, noncentrosymmetric nanofibrillar structures, it is a strong candidate for possessing piezoelectric or ferroelectric properties. nih.gov The systematic engineering of such properties through supramolecular design, for example by controlling the crystallization conditions or applying external fields, is an active area of research. acs.orgresearchgate.net

Theoretical Basis for Optoelectronic Properties (e.g., Quantum Confinement, Light Harvesting)

The optoelectronic properties of peptide nanostructures are an emerging field of interest. Research on L-Phe-L-Phe nanotubes has demonstrated the presence of quantum confinement effects. nih.govacs.org Quantum confinement occurs when the dimensions of a material are comparable to the de Broglie wavelength of its electrons, leading to discrete energy levels and altered optical properties, such as blue luminescence. nih.govnih.gov

The theoretical basis for these properties lies in the highly ordered, crystalline structure of the self-assembled nanotubes. In L-Phe-L-Phe nanotubes, the quantum confinement is attributed to a crystalline structure with sub-nanometer dimensions formed during self-assembly, creating quantum well-like structures. nih.gov Since single-crystal XRD analysis shows that D-Phe-L-Phe also forms ordered nanotubular assemblies, it is theoretically plausible that they could exhibit similar quantum confinement phenomena. nih.gov The precise electronic and optical properties would likely be modulated by the specific packing and intermolecular interactions dictated by the heterochiral sequence.

Furthermore, the influence of chirality on electronic properties is being explored in the context of spintronics. Chirality-induced spin selectivity (CISS) has been observed in heterochiral peptide-nanotube hybrid systems, demonstrating that the supramolecular chirality of the peptide assembly can be used to control electron spin. nih.gov This suggests that D-Phe-L-Phe based systems could have a theoretical basis for application in advanced optoelectronic and spintronic devices.

Mechanistic Foundations for Biosensing and Recognition Applications

The unique self-assembly properties of dipeptides, particularly those containing phenylalanine, form the mechanistic basis for their application in biosensing and molecular recognition. The ability of this compound (D-Phe-L-Phe) and related peptide systems to form ordered nanostructures through non-covalent interactions is central to their function as recognition elements. These interactions include hydrogen bonding, π-π stacking between the aromatic rings of the phenylalanine residues, and hydrophobic interactions. nih.gov The specific stereochemistry of the D-Phe-L-Phe dipeptide influences the geometry and stability of the resulting self-assembled structures, which can range from nanotubes and nanofibers to vesicles and hydrogels. nih.govmdpi.com

The fundamental principle behind their use in biosensing often involves a "turn-on" or "turn-off" mechanism. In a "turn-off" system, a self-assembled D-Phe-L-Phe-based structure might interact with an analyte, causing a disruption or disassembly of the ordered nanostructure. This change in morphology can be detected through various analytical techniques, such as fluorescence spectroscopy, quartz crystal microbalance (QCM), or electrochemical methods. Conversely, in a "turn-on" system, the presence of a target analyte could induce the self-assembly and formation of a detectable nanostructure.

A key aspect of their recognition capability lies in enantioselectivity. The chirality of the constituent amino acids in the dipeptide creates a chiral microenvironment within the self-assembled structure. This allows for the specific recognition and discrimination of enantiomeric molecules, such as D- and L-amino acids. For instance, research on chiral conducting polymers has demonstrated the ability to enantioselectively detect D- and L-phenylalanine, a principle that is foundational to the recognition properties of chiral dipeptide assemblies. researchgate.net The interaction between the chiral dipeptide scaffold and an analyte is highly specific, akin to a lock-and-key mechanism, where only a molecule with the correct stereochemistry can bind effectively and trigger a detectable signal.

The design of biosensors can be further refined by modifying the dipeptide. For example, attaching a fluorescent reporter group like nitrobenzoxadiazole (NBD) to a self-assembling peptide allows for fluorescent-based detection. nih.gov In such a system, the self-assembly process might quench the fluorescence, and the disassembly upon analyte recognition would restore it, providing a clear signal. The versatility of peptide chemistry allows for the incorporation of various functional groups to tailor the sensor for specific targets and detection modalities.

Table 1: Research Findings on Phenylalanine-Based Biosensing and Recognition

System/MethodAnalyte DetectedKey Mechanistic FindingReference
Chiral conducting polyanilineD- and L-phenylalanineEnantiomeric discrimination was achieved using differential pulse voltammetry, with the chiral polymer acting as an enantiomeric detector. researchgate.net
Tyrosinase-based biosensor on boron-doped diamond electrodeL-phenylalanineThe enzyme-catalyzed oxidation of L-phenylalanine was measured by the formation of L-3,4-dihydroxyphenylalanine (L-dopa). researchgate.net
Self-assembling peptide with NBD reporterFurin (a proprotein convertase)Selective cleavage of the peptide by furin led to the disassembly of its micelle structure, resulting in a fluorescent signal. nih.gov
Phenylalanine ammonia (B1221849) lyase (PAL) based screeningD-phenylalanine derivativesA high-throughput screening method was developed based on the detection of hydrogen peroxide formed from the reaction of the D-amino acid with a D-amino acid oxidase. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing D-Phenylalanyl-L-phenylalanine, and how can purity be validated?

  • Synthesis : The compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Coupling reactions typically employ activating agents like HBTU or HOBt in DMF, followed by deprotection with piperidine .
  • Purity Validation : Use reversed-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) and confirm purity ≥95%. Mass spectrometry (MS) and 1^1H/13^{13}C NMR are critical for structural validation. Pharmacopeial standards (e.g., USP-NF) provide guidelines for amino acid derivative purity .

Q. How should researchers handle hygroscopicity and stability issues during storage?

  • Store under inert gas (argon) at −20°C in airtight, desiccated containers. Pre-dry solvents (e.g., DMF, DCM) over molecular sieves to minimize hydrolysis. Monitor stability via periodic TLC or HPLC to detect degradation products .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Analyze 1^1H (e.g., δ 7.2–7.4 ppm for aromatic protons) and 13^{13}C (e.g., carbonyl signals at ~170 ppm) to confirm stereochemistry and backbone integrity.
  • MS : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular weight confirmation.
  • FTIR : Peptide bond absorption at ~1650 cm1^{-1} (amide I band) and N–H stretching at ~3300 cm1^{-1} .

Advanced Research Questions

Q. How can enantiomeric contamination be detected and resolved in this compound synthesis?

  • Detection : Chiral HPLC using a CSP (chiral stationary phase) column (e.g., Chirobiotic T) or capillary electrophoresis with cyclodextrin additives. Compare retention times with L-enantiomer standards .
  • Resolution : Optimize crystallization conditions (e.g., solvent polarity, cooling rate) or employ enzymatic resolution with proteases selective for L-configurations .

Q. What experimental design strategies mitigate byproduct formation during coupling reactions?

  • Activation : Use excess coupling reagents (e.g., HOBt/DIC) and monitor reaction completion via Kaiser test.
  • Side Reactions : Add 2% v/v DIEA to suppress racemization. For persistent byproducts (e.g., diketopiperazines), switch to Emoc-protected intermediates or reduce reaction temperatures .

Q. How should researchers address contradictions between crystallographic data and computational modeling results?

  • Validation : Cross-validate X-ray diffraction data (e.g., R-free factor <0.25) with molecular dynamics simulations (e.g., AMBER force field). Use tools like Coot and Phenix for error localization in electron density maps .
  • Resolution : Re-examine refinement parameters (e.g., B-factors, occupancy) and consider alternative conformations or solvent modeling .

Methodological Considerations

Q. What controls are critical for assessing peptide bond formation efficiency?

  • Include negative controls (e.g., uncoupled resin) and internal standards (e.g., UV-active tags) for reaction monitoring. Use LC-MS/MS to quantify unreacted starting material and adjust stoichiometry dynamically .

Q. How can researchers optimize solvent systems for improved solubility in biochemical assays?

  • Screen co-solvents (e.g., DMSO, glycerol) or buffered solutions (e.g., PBS with 0.1% Tween-20). For low solubility, derivatize with hydrophilic groups (e.g., PEGylation) without altering stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.